Vascular vs. Myocardial Selectivity
In an in vitro organ bath study using isolated rat portal vein (vascular) and papillary muscle (myocardial) preparations, diltiazem demonstrated a vascular over myocardial inhibitory selectivity factor of 8.9. This is markedly different from verapamil, which showed no selectivity (0.92), and felodipine, which showed high selectivity (103) [1]. This quantitative metric defines diltiazem's intermediate position between purely vasoselective dihydropyridines and non-selective phenylalkylamines.
| Evidence Dimension | Vascular over myocardial inhibitory selectivity factor (ratio of IC50 values) |
|---|---|
| Target Compound Data | 8.9 |
| Comparator Or Baseline | Verapamil: 0.92; Felodipine: 103 |
| Quantified Difference | Diltiazem shows ~9.7-fold higher selectivity than verapamil, but ~11.6-fold lower selectivity than felodipine |
| Conditions | Isolated rat portal vein and left ventricular papillary muscle in vitro, concentration-time-effect analysis at equilibrium |
Why This Matters
This selectivity ratio directly predicts that diltiazem will have a more balanced cardiac and vascular effect compared to verapamil (more cardiac depressive) or felodipine (primarily vascular), impacting the choice for patients needing both heart rate control and vasodilation.
- [1] Ljung B, Kjellstedt A, Orebäck B. Vascular versus myocardial selectivity of calcium antagonists studied by concentration-time-effect relations. J Cardiovasc Pharmacol. 1987;10 Suppl 1:S34-9. doi: 10.1097/00005344-198710001-00006. PMID: 2442515. View Source
